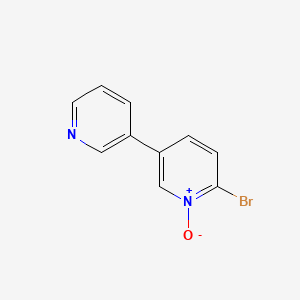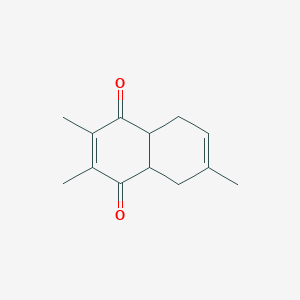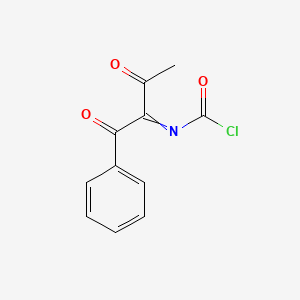
(1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride: is an organic compound with a complex structure that includes a phenyl group, a dioxo group, and a carbamyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride typically involves the reaction of a suitable precursor with phosgene or a similar chlorinating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane. The temperature is usually maintained at low to moderate levels to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Condensation Reactions: The compound can participate in condensation reactions with compounds containing active hydrogen atoms, leading to the formation of more complex structures.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Catalysts: Acid
Propriétés
Numéro CAS |
61365-80-8 |
|---|---|
Formule moléculaire |
C11H8ClNO3 |
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
N-(1,3-dioxo-1-phenylbutan-2-ylidene)carbamoyl chloride |
InChI |
InChI=1S/C11H8ClNO3/c1-7(14)9(13-11(12)16)10(15)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
SFHJKGKHVSUSBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NC(=O)Cl)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
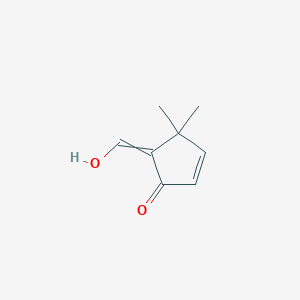

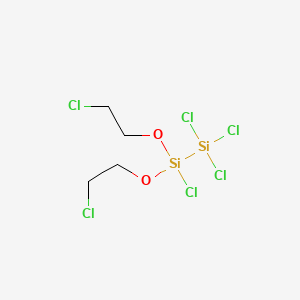
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)

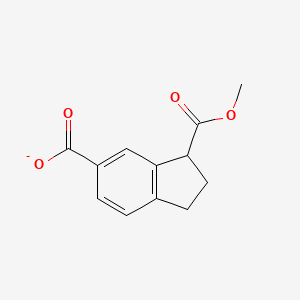
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
